molecular formula C16H25BO3 B2943560 3-Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol CAS No. 1402890-07-6

3-Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol

Cat. No.: B2943560
CAS No.: 1402890-07-6
M. Wt: 276.18
InChI Key: ONHYUVPQMJXABU-UHFFFAOYSA-N
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Description

3-Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is a boronic ester derivative that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a phenol group substituted with a tert-butyl group. The unique structure of this compound makes it valuable in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol typically involves the reaction of a phenol derivative with a boronic ester. One common method includes the use of pinacolborane (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) in the presence of a palladium catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to moderate heating .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and catalysts. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent control of reaction parameters are crucial for industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronic ester used in similar applications.

    Phenylboronic acid pinacol ester: Another boronic ester with a phenyl group instead of a tert-butyl group.

    2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A structurally similar compound with a phenyl group.

Uniqueness

3-Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is unique due to the presence of both a tert-butyl group and a phenol group, which confer distinct steric and electronic properties. These features enhance its stability and reactivity, making it particularly useful in complex organic syntheses and industrial applications .

Properties

IUPAC Name

3-tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BO3/c1-14(2,3)11-8-12(10-13(18)9-11)17-19-15(4,5)16(6,7)20-17/h8-10,18H,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONHYUVPQMJXABU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Compound 14b (290 mg, 1 mol) was dissolved in DCM (25 mL). To the solution was added BBr3 (4 eq) dropwise at 0° C. under N2. The stirred mixture was then allowed to stand at 0° C. for 2 h, after which it was poured carefully dropwise into icewater and extracted with DCM. The organic phase was dried (MgSO4), evaporated and purified by CC to give compound 14c (220 mg, 80%).
Name
Compound 14b
Quantity
290 mg
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
80%

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